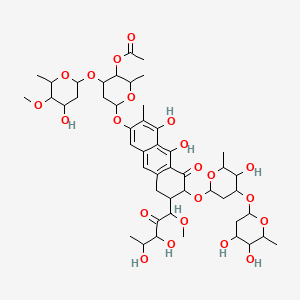![molecular formula C18H15IN4O2 B12301607 7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)
7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is a complex organic compound that belongs to the class of imidazoquinolines. This compound is characterized by its unique structure, which includes an iodine atom, a methoxy group, and a pyridinyl ethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazoquinoline core: This step involves the cyclization of appropriate precursors to form the imidazoquinoline skeleton.
Introduction of the iodine atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.
Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Attachment of the pyridinyl ethyl group: This step involves the alkylation of the imidazoquinoline core with a pyridinyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imidazoquinoline core to its corresponding dihydro derivatives.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazoquinoline derivatives.
Substitution: Various substituted imidazoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of advanced polymers and coatings.
作用機序
The mechanism of action of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
7-iodo-8-methoxy-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the pyridinyl ethyl group.
8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the iodine atom.
7-iodo-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the methoxy group.
Uniqueness
®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to the presence of all three functional groups: the iodine atom, the methoxy group, and the pyridinyl ethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C18H15IN4O2 |
|---|---|
分子量 |
446.2 g/mol |
IUPAC名 |
7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C18H15IN4O2/c1-10(13-5-3-4-6-20-13)23-17-11-7-16(25-2)12(19)8-14(11)21-9-15(17)22-18(23)24/h3-10H,1-2H3,(H,22,24) |
InChIキー |
LNYDWQVKYSUEAC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)N2C3=C(C=NC4=CC(=C(C=C43)OC)I)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)


![6-Azabicyclo[3.2.1]octane Hydrochloride](/img/structure/B12301572.png)

![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)


![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)



